Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]propanoate
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Overview
Description
Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]propanoate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of adamantane, a polycyclic hydrocarbon that has been extensively studied for its potential therapeutic uses. This compound is a promising compound due to its unique structure and potential pharmacological properties.
Scientific Research Applications
Synthesis and Characterization
Brominations of Cyclic Acetals from α-Amino Acids and α- or β-Hydroxy Acids with N-Bromosucinimide : This study discusses the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds, a method that could potentially be applied or adapted for the synthesis and functionalization of Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]propanoate (Zimmermann & Seebach, 1987).
Amine-induced Rearrangements of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones : This research presents a reaction pathway that might offer insights into the chemical reactivity and potential transformations of this compound, particularly in the context of synthesizing α-substituted amides or other derivatives through rearrangement reactions (Sanchez & Parcell, 1990).
Potential Applications in Material Science and Catalysis
Copper(II) Complexes with Some 3-amino-1-propanols : This study explores the formation of copper(II) complexes with 3-amino-1-propanol and its derivatives, which might be analogous to applications involving this compound in the formation of metal complexes for catalysis or material science applications (Liǹdgren et al., 1983).
Biochemical Applications and Enzymatic Studies
Pentanol Isomer Synthesis in Engineered Microorganisms : This paper details the use of metabolic engineering to produce pentanol isomers, illustrating a potential application area for this compound in biotechnological production processes, where its derivatives could serve as intermediates or targets for microbial synthesis (Cann & Liao, 2009).
Mechanism of Action
The high reactivity of these compounds offers extensive opportunities for their utilization in various fields. For instance, they can be used in the development of novel methods for their preparation, and in polymerization reactions . Furthermore, quantum-chemical calculations can be used for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .
properties
IUPAC Name |
methyl 2-[(3-bromoadamantane-1-carbonyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-9(12(18)20-2)17-13(19)14-4-10-3-11(5-14)7-15(16,6-10)8-14/h9-11H,3-8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCRYZQQANTBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C12CC3CC(C1)CC(C3)(C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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